2'-Deoxycytidine 3'-monophosphate ammonium salt
    2'-Deoxycytidine 3'-monophosphate ammonium salt
        
    
    
                        
        Brand Name:
        
        Vulcanchem
    
        
        CAS No.:
        
        102783-50-6    
    
    
        VCID:
        
        VC20744896    
        
        InChI:
        
        InChI=1S/C9H14N3O7P.H3N/c10-7-1-2-12(9(14)11-7)8-3-5(6(4-13)18-8)19-20(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17);1H3    
    
        
        SMILES:
        
        C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O.N    
    
        
        Molecular Formula:
        
        C9H17N4O7P    
    
        
        Molecular Weight:
        
        324.23 g/mol    
    
2'-Deoxycytidine 3'-monophosphate ammonium salt
CAS No.: 102783-50-6
Cat. No.: VC20744896
Molecular Formula: C9H17N4O7P
Molecular Weight: 324.23 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 102783-50-6 | 
|---|---|
| Molecular Formula | C9H17N4O7P | 
| Molecular Weight | 324.23 g/mol | 
| IUPAC Name | [5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane | 
| Standard InChI | InChI=1S/C9H14N3O7P.H3N/c10-7-1-2-12(9(14)11-7)8-3-5(6(4-13)18-8)19-20(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17);1H3 | 
| Standard InChI Key | VCTPYSBTEURORB-UHFFFAOYSA-N | 
| SMILES | C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O.N | 
| Canonical SMILES | C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O.N | 
                             Mass Molarity Calculator 
                        - mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume
 
                             Molecular Mass Calculator